MRM Isotopic Separation vs. Unlabeled PDG
The ¹³C5 labeling of PDG 13C5 produces a +5 Da mass shift in the precursor ion (Q1 mass: 500.2 Da for PDG 13C5 vs. 495.2 Da for unlabeled PDG) while preserving an identical qualifier product ion at m/z 74.8 for both species, as reported in the validated UHPLC-MS/MS method of Leoni et al. (2024) [1]. This 5-Da separation exceeds the typical ±0.5 Da isolation window of triple quadrupole instruments, ensuring zero cross-talk between analyte and IS MRM channels without requiring chromatographic separation—a condition not met by single- or double-labeled analogs which risk isotopic overlap with the natural abundance ¹³C envelope of unlabeled PDG.
| Evidence Dimension | Precursor ion mass (Q1) in negative ionization mode |
|---|---|
| Target Compound Data | PDG 13C5: Q1 mass = 500.2 Da; quantifier transition 500.2→74.8; qualifier transition for unlabeled PDG: 495.2→113.1 and 495.2→74.8 |
| Comparator Or Baseline | Unlabeled PDG: Q1 mass = 495.2 Da; quantifier transition 495.2→113.1; qualifier 495.2→74.8 |
| Quantified Difference | Δm/z = +5.0 Da for precursor ion; identical qualifier product ion (m/z 74.8) shared between analyte and IS |
| Conditions | UHPLC-MS/MS, ESI negative mode, Luna Omega C18 column (100×2.1 mm, 1.6 μm), 6-min gradient; instrument: Shimadzu Nexera X2 coupled to AB Sciex Citrine Triple Quad |
Why This Matters
The +5 Da shift guarantees no isotopic cross-contamination between IS and analyte channels, critical for achieving sub-μg/mL quantification limits in complex urine matrices without deconjugation or derivatization.
- [1] Leoni L, Rosmini F, Ledda F, et al. Rapid UHPLC–MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation. Biomed Chromatogr. 2024;38(10):e5982. Table 1: MRM parameters for PDG and PDG 13C5. View Source
